molecular formula C16H17N5O5S B2455229 methyl (4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034550-32-6

methyl (4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2455229
CAS No.: 2034550-32-6
M. Wt: 391.4
InChI Key: PUSQBEWHJFGIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C16H17N5O5S and its molecular weight is 391.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl N-[4-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S/c1-21-9-3-4-13(21)15-19-14(26-20-15)10-17-27(23,24)12-7-5-11(6-8-12)18-16(22)25-2/h3-9,17H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSQBEWHJFGIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated structure featuring multiple functional groups, including a pyrrole ring, an oxadiazole moiety, and a sulfamoyl group. These components contribute to its diverse biological activities.

Property Value
Molecular FormulaC₁₅H₁₈N₄O₃S
Molecular Weight342.39 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO and ethanol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyrrole Derivative : Using 1-methylpyrrole as a starting material.
  • Synthesis of the Oxadiazole Ring : Employing appropriate reagents to introduce the oxadiazole moiety.
  • Coupling Reaction : Combining the pyrrole derivative with the sulfamoyl and carbamate groups through amide bond formation.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrrole and oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown potent activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 µg/mL
Escherichia coli12.5 µg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it inhibits cyclooxygenase enzymes (COX-I and COX-II), which are critical in mediating inflammatory responses:

Enzyme IC50 Value (µM)
COX-I22.25
COX-II0.52

These results indicate that this compound could be used as an anti-inflammatory agent with potential advantages over existing drugs like Celecoxib.

Anticancer Potential

Research has highlighted the anticancer properties of compounds containing the oxadiazole moiety. In particular, derivatives similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines:

Cancer Cell Line Inhibition Percentage (%)
HeLa (cervical cancer)64.28
MCF7 (breast cancer)57.14

These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of this compound:

  • Study by Kumar et al. (2020) : Investigated the anti-inflammatory effects of sulfamoyl-containing compounds and reported significant reductions in inflammatory markers.
  • Research by Chahal et al. (2023) : Focused on designing COX-II inhibitors based on oxadiazole derivatives, highlighting their potential therapeutic applications in treating chronic inflammation.
  • Clinical Trials : Preliminary trials have indicated favorable pharmacokinetic profiles for related compounds, suggesting good absorption and bioavailability.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl (4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate?

A common approach involves nucleophilic substitution reactions. For example, coupling sulfamoyl-containing intermediates with oxadiazole derivatives in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base. Reaction conditions typically involve stirring at room temperature or mild heating (40–60°C) for 6–12 hours . Catalyst-free methods in aqueous ethanol have also been reported for analogous carbamate syntheses, improving sustainability .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm substituent positions and purity (e.g., distinguishing pyrrole protons at δ 6.2–6.8 ppm and oxadiazole carbons at δ 160–170 ppm) .
  • HRMS : For exact mass validation (e.g., [M+H]+ peaks with <2 ppm error) .
  • IR Spectroscopy : To identify carbamate C=O stretches (~1700 cm⁻¹) and sulfonamide S=O stretches (~1350 cm⁻¹) .

Q. How can researchers screen this compound for biological activity?

Standard protocols include:

  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
  • Antimicrobial studies : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Q. What reaction conditions influence yield and purity during synthesis?

Key parameters:

  • Solvent choice : DMF enhances solubility of polar intermediates , while aqueous ethanol reduces side reactions .
  • Base strength : K2CO3 (pKa ~10.3) is optimal for deprotonating sulfonamide NH groups without hydrolyzing oxadiazole rings .
  • Temperature : Prolonged heating (>60°C) may degrade carbamate groups; room temperature is preferred for coupling steps .

Q. How should intermediates be analyzed to ensure synthetic fidelity?

  • TLC monitoring : Use silica plates with UV visualization (Rf values ~0.3–0.5 in ethyl acetate/hexane).
  • Melting point analysis : Compare observed values (e.g., 172–173°C for intermediates) with literature data .
  • Elemental analysis : Validate C, H, N percentages (e.g., 76.80% C, 6.14% H, 17.06% N for related derivatives) .

Advanced Research Questions

Q. What strategies optimize synthetic routes for higher yields and scalability?

  • Design of Experiments (DoE) : Use factorial designs to evaluate solvent/base/temperature interactions. For example, a 2³ factorial design reduced reaction steps for analogous compounds by 30% .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .
  • Flow chemistry : Continuous synthesis in microreactors minimizes side-product formation for heat-sensitive intermediates .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Synthesize analogs with modified pyrrole (e.g., 1-ethyl instead of 1-methyl) or oxadiazole (e.g., 1,3,4-thiadiazole replacement) moieties. Compare bioactivity data (e.g., IC50 shifts from 5 µM to >50 µM with bulkier groups) .

  • Table 1 : SAR Trends in Analogous Compounds

    Substituent ModificationBiological Activity ChangeReference
    Oxadiazole → Thiadiazole3-fold increase in kinase inhibition
    Pyrrole N-methyl → N-ethylLoss of antimicrobial activity

Q. How should contradictory spectral or bioactivity data be resolved?

  • Multi-technique validation : Cross-check NMR assignments with 2D experiments (e.g., HSQC, HMBC) for ambiguous signals .
  • Dose-response reassessment : Repeat bioassays with purified batches to rule out impurity-driven false positives .
  • Computational docking : Compare predicted binding modes with experimental IC50 values to identify mismatches .

Q. What mechanistic insights can be gained from interaction studies?

  • Kinetic assays : Measure time-dependent enzyme inhibition (e.g., kcat/KM changes) to distinguish competitive vs. non-competitive mechanisms .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target proteins .
  • Metabolite profiling : Use LC-MS to identify metabolic byproducts in cell-based assays .

Q. How can computational methods accelerate reaction design for derivatives?

  • Quantum mechanical modeling : Simulate transition states for key steps (e.g., oxadiazole ring closure) using DFT (B3LYP/6-31G*) to predict regioselectivity .
  • Machine learning : Train models on existing reaction data (e.g., solvent/base combinations) to recommend optimal conditions for new analogs .
  • Molecular dynamics : Predict binding poses in target proteins (e.g., kinases) to prioritize synthetically accessible derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.